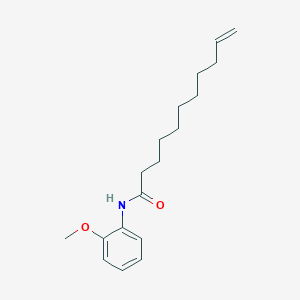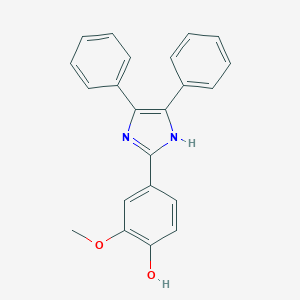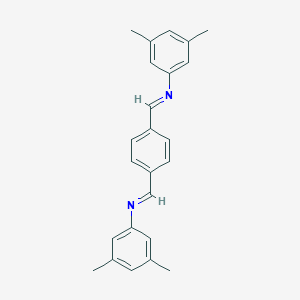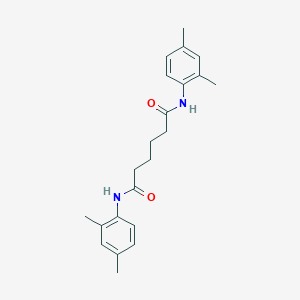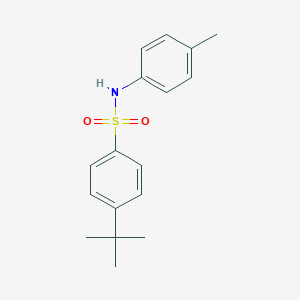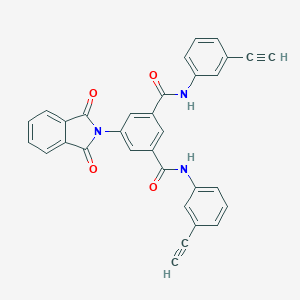
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBO is a member of the family of compounds known as isoindolinones, which have been shown to have a wide range of biological activities.
Mechanism of Action
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide works by inhibiting the activity of the enzyme Hsp90, which is involved in the folding and stabilization of a wide range of proteins. By inhibiting Hsp90, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide disrupts the function of a number of important signaling pathways in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, like all small molecule inhibitors, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has limitations in terms of its specificity and potential off-target effects.
Future Directions
There are a number of potential future directions for research on 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide. One area of interest is the development of more specific inhibitors of Hsp90, which could have fewer off-target effects. Another area of interest is the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in combination with other therapeutic agents, such as chemotherapy drugs or other small molecule inhibitors. Finally, there is interest in the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Synthesis Methods
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide can be synthesized using a variety of methods, including Suzuki coupling and Sonogashira coupling. One of the most commonly used methods involves the reaction of 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid with 1,3-bis(3-ethynylphenyl)benzene in the presence of a palladium catalyst.
Scientific Research Applications
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has also been shown to have anti-inflammatory and anti-angiogenic properties.
properties
CAS RN |
5186-63-0 |
|---|---|
Product Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
Molecular Formula |
C32H19N3O4 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H19N3O4/c1-3-20-9-7-11-24(15-20)33-29(36)22-17-23(30(37)34-25-12-8-10-21(4-2)16-25)19-26(18-22)35-31(38)27-13-5-6-14-28(27)32(35)39/h1-2,5-19H,(H,33,36)(H,34,37) |
InChI Key |
DLRPHOSBFYTCAM-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



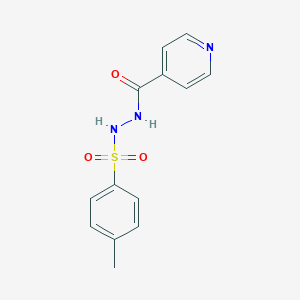
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
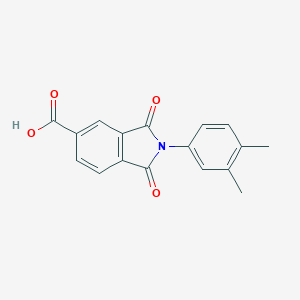
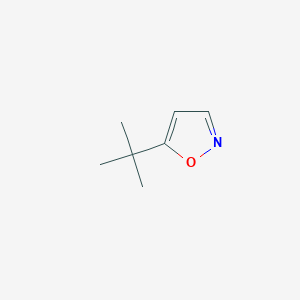
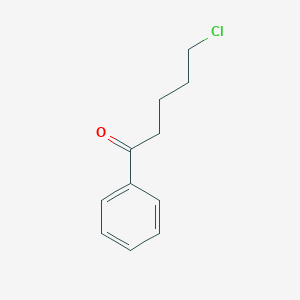
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
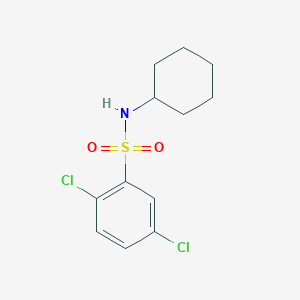
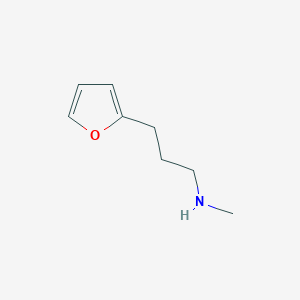
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
